molecular formula C17H17N3O5S B2527620 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1171906-11-8

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2527620
CAS RN: 1171906-11-8
M. Wt: 375.4
InChI Key: BNSFCYHIGCIZQT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring, a phenyl ring, a furan ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and furan rings suggests that this compound could have a planar structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, sulfonamides are generally stable and easy to handle .

Scientific Research Applications

Antifungal Activity

The compound’s antifungal properties make it a promising candidate for controlling fungal infections. Researchers have investigated its efficacy against various fungal strains, including plant pathogens and human pathogens. By inhibiting fungal growth or disrupting their cellular processes, this compound could contribute to novel antifungal treatments .

Antitumor Activity

Studies have explored the potential of this compound in cancer therapy. Its ability to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) has been investigated. Researchers aim to understand its mechanisms of action and evaluate its effectiveness against different cancer types .

Crop Protection

Given its structural similarity to sulfoximine insecticides, this compound might find applications in crop protection. Sulfoximines have been effective against pests, and further research could explore whether this compound exhibits similar insecticidal properties .

Chemical Biology

The compound’s unique structure makes it an interesting target for chemical biology studies. Researchers can use it as a probe to investigate biological processes, such as protein-ligand interactions, enzyme inhibition, or cellular signaling pathways .

Drug Design

By modifying the substituents on this compound, medicinal chemists can create analogs with improved pharmacological properties. Its scaffold could serve as a starting point for designing new drugs targeting specific diseases .

Glycosylation Studies

The compound’s glycosylhydrazide moiety provides opportunities for glycosylation studies. Researchers can explore its reactivity with sugars and study glycan structures. Glycosylation plays a crucial role in many biological processes, and this compound could contribute to understanding glycan-related functions .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-4-26(22,23)13-7-5-12(6-8-13)16-19-20-17(25-16)18-15(21)14-9-10(2)24-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSFCYHIGCIZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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